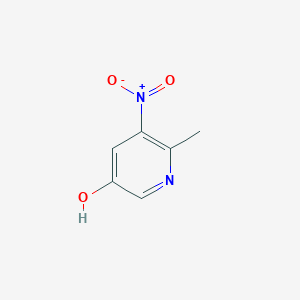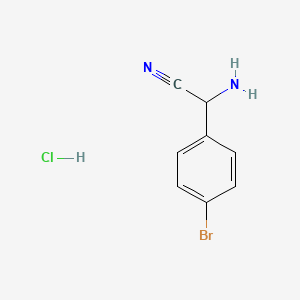![molecular formula C87H121Br B8242818 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene](/img/structure/B8242818.png)
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is a complex organic compound with the molecular formula C87H121Br and a molecular weight of 1246.80 g/mol This compound is characterized by its unique structure, which includes a bromine atom and multiple hexaoctyl groups attached to a terfluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene typically involves multiple steps, starting with the preparation of the terfluorene core. The bromination of the terfluorene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent attachment of hexaoctyl groups is carried out through alkylation reactions using appropriate alkyl halides in the presence of a strong base .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Applications De Recherche Scientifique
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is studied for its potential use in creating new materials with unique optical and electronic characteristics.
Chemical Sensors: It is explored as a component in chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexaoctyl groups influence its reactivity and interaction with other molecules. The compound’s electronic properties allow it to participate in various chemical reactions, making it useful in applications like organic electronics and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7’‘-Dibromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene
- 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid
Uniqueness
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is unique due to its specific combination of a bromine atom and multiple hexaoctyl groups attached to a terfluorene core. This structure imparts distinct electronic and chemical properties, making it valuable for research in organic electronics and material science .
Propriétés
IUPAC Name |
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H121Br/c1-7-13-19-25-31-39-57-85(58-40-32-26-20-14-8-2)79-46-38-37-45-73(79)74-52-47-68(63-80(74)85)69-48-53-75-76-54-49-70(65-82(76)86(81(75)64-69,59-41-33-27-21-15-9-3)60-42-34-28-22-16-10-4)71-50-55-77-78-56-51-72(88)67-84(78)87(83(77)66-71,61-43-35-29-23-17-11-5)62-44-36-30-24-18-12-6/h37-38,45-56,63-67H,7-36,39-44,57-62H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBNMMAWPKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H121Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)


![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride](/img/structure/B8242779.png)




![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
![(E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)acrylic acid](/img/structure/B8242819.png)

![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)
